molecular formula C8H9F2NO B1439721 4-Ethoxy-3,5-difluoroaniline CAS No. 942615-19-2

4-Ethoxy-3,5-difluoroaniline

Cat. No. B1439721
CAS RN: 942615-19-2
M. Wt: 173.16 g/mol
InChI Key: QDBYWBVGALLLHU-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluoroaniline is a chemical compound with the molecular weight of 173.16 . It is also known by its IUPAC name, 4-ethoxy-3,5-difluoroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-3,5-difluoroaniline include a molecular weight of 173.16 .

Scientific Research Applications

Synthesis and Local Anesthetic Activity

4-Ethoxy-3,5-difluoroaniline serves as a starting point for synthesizing biologically active compounds, particularly in exploring its potential as a local anesthetic. Research indicates the production of various derivatives of 4-Ethoxy-3,5-difluoroaniline and their subsequent testing for local anesthetic properties (Gataullin et al., 1999).

In Vitro Nephrotoxic Effects

Haloanilines, including 4-Ethoxy-3,5-difluoroaniline, have been studied for their in vitro nephrotoxic effects. This research is crucial in understanding the toxicological profile of these compounds when used in manufacturing processes for various products (Hong et al., 2000).

Spectroscopic and Quantum Chemical Studies

4-Ethoxy-3,5-difluoroaniline has been the subject of spectroscopic and quantum chemical studies to understand its structural and physicochemical properties. These studies involve experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, supported by theoretical calculations (Kose et al., 2015).

Metabonomic Assessment of Toxicity

Research on the toxicity of 4-Ethoxy-3,5-difluoroaniline to earthworms provides insights into potential biomarkers of xenobiotic toxicity. This is crucial for understanding the environmental impact of such compounds (Bundy et al., 2002).

Synthesis of Novel Fluoroether-Substituted Phthalocyanines

4-Ethoxy-3,5-difluoroaniline is used in synthesizing novel fluoroether-substituted phthalocyanines. These compounds are characterized for potential applications in various fields, showing the versatility of 4-Ethoxy-3,5-difluoroaniline as a precursor in synthetic chemistry (GÜrol et al., 2012).

Quantum Chemical Computational Studies

Further quantum chemical computational studies of 4-Ethoxy-3,5-difluoroaniline have been conducted, analyzing properties like hyperpolarizability and frontier molecular orbital analysis. Such studies are instrumental in assessing the compound's potential in nonlinear optical (NLO) applications (Selvam et al., 2020).

Cytotoxicity and Docking Study

Research into the cytotoxicity of derivatives of 4-Ethoxy-3,5-difluoroaniline and their interactions with biological molecules can lead to potential applications in medicinal chemistry, particularly in cancer research (Aly et al., 2014).

Mechanism of Action

Target of Action

It is known that anilines and substituted anilines, to which 4-ethoxy-3,5-difluoroaniline belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Anilines typically exert their effects by interacting with their targets, leading to changes in the target’s function . The presence of ethoxy and difluoro groups on the aniline ring may influence the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-3,5-difluoroaniline . These factors can include temperature, pH, and the presence of other substances that may interact with the compound.

properties

IUPAC Name

4-ethoxy-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBYWBVGALLLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301989
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942615-19-2
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942615-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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